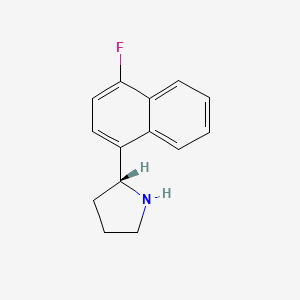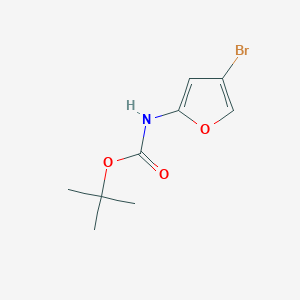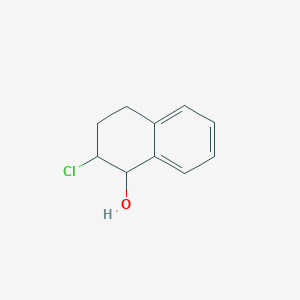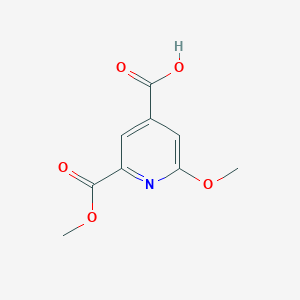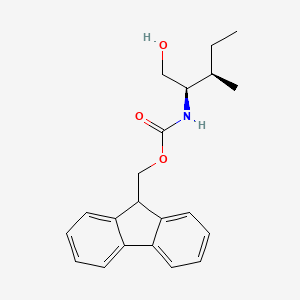
(9H-Fluoren-9-yl)methyl ((2R,3R)-1-hydroxy-3-methylpentan-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(9H-Fluoren-9-yl)methyl ((2R,3R)-1-hydroxy-3-methylpentan-2-yl)carbamate: is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a fluorenyl group attached to a carbamate moiety, which is further linked to a chiral hydroxy-methylpentyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Fluoren-9-yl)methyl ((2R,3R)-1-hydroxy-3-methylpentan-2-yl)carbamate typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Fluorenyl Group: This can be achieved through Friedel-Crafts acylation of fluorene, followed by reduction.
Carbamate Formation: The fluorenyl group is then reacted with an isocyanate to form the carbamate linkage.
Attachment of the Chiral Hydroxy-Methylpentyl Group: This step involves the use of chiral auxiliaries or catalysts to ensure the correct stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
(9H-Fluoren-9-yl)methyl ((2R,3R)-1-hydroxy-3-methylpentan-2-yl)carbamate: undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using reagents like PCC (Pyridinium chlorochromate).
Reduction: The carbamate group can be reduced to an amine using lithium aluminum hydride (LiAlH4).
Substitution: The fluorenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in ether at low temperatures.
Substitution: Concentrated nitric acid for nitration, bromine in acetic acid for bromination.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of nitro or bromo derivatives.
Aplicaciones Científicas De Investigación
(9H-Fluoren-9-yl)methyl ((2R,3R)-1-hydroxy-3-methylpentan-2-yl)carbamate: has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of (9H-Fluoren-9-yl)methyl ((2R,3R)-1-hydroxy-3-methylpentan-2-yl)carbamate involves its interaction with specific molecular targets. The fluorenyl group can intercalate with DNA, while the carbamate moiety can form hydrogen bonds with proteins, affecting their function. The chiral hydroxy-methylpentyl group enhances the compound’s specificity and binding affinity to its targets.
Comparación Con Compuestos Similares
(9H-Fluoren-9-yl)methyl ((2R,3R)-1-hydroxy-3-methylpentan-2-yl)carbamate: can be compared with other fluorenyl carbamates and hydroxy-methylpentyl derivatives:
Similar Compounds: Fluorenylmethyl carbamate, (2R,3R)-1-hydroxy-3-methylpentyl carbamate.
Uniqueness: The combination of the fluorenyl group with the chiral hydroxy-methylpentyl group provides unique structural and functional properties, making it distinct from other similar compounds.
This compound , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C21H25NO3 |
|---|---|
Peso molecular |
339.4 g/mol |
Nombre IUPAC |
9H-fluoren-9-ylmethyl N-[(2R,3R)-1-hydroxy-3-methylpentan-2-yl]carbamate |
InChI |
InChI=1S/C21H25NO3/c1-3-14(2)20(12-23)22-21(24)25-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,14,19-20,23H,3,12-13H2,1-2H3,(H,22,24)/t14-,20+/m1/s1 |
Clave InChI |
YMPMFRNXDNCNRH-VLIAUNLRSA-N |
SMILES isomérico |
CC[C@@H](C)[C@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
SMILES canónico |
CCC(C)C(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![N-[(E)-Phenylmethylidene]benzenecarboximidamide](/img/structure/B13152020.png)

